molecular formula C17H23N5O B2753666 5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine CAS No. 2320150-78-3

5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine

Cat. No.: B2753666
CAS No.: 2320150-78-3
M. Wt: 313.405
InChI Key: TZALWEXWCNTALQ-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a synthetic organic compound characterized by its complex structure, which includes pyrimidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction involving a suitable precursor, such as 4-chloromethylpiperidine, and 6-methylpyrimidin-4-ol.

    Coupling Reaction: The intermediate is then coupled with 5-ethyl-2-chloropyrimidine under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, 5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure allows it to act as a ligand in binding studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine: Similar structure but lacks the ethyl group.

    5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)quinoline: Similar structure but with a quinoline ring instead of a pyrimidine ring.

Uniqueness

5-Ethyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is unique due to the presence of both ethyl and piperidine groups attached to the pyrimidine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-3-14-9-18-17(19-10-14)22-6-4-15(5-7-22)11-23-16-8-13(2)20-12-21-16/h8-10,12,15H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZALWEXWCNTALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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